molecular formula C16H20N2O5 B2857511 N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396872-62-0

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2857511
CAS No.: 1396872-62-0
M. Wt: 320.345
InChI Key: BYCOGZGAUTXYJR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Target of Action

Similar benzodioxole derivatives have been reported to have potent activities against gram-positive bacterial pathogens and α-amylase enzymes .

Mode of Action

Benzodioxole derivatives have been shown to inhibit α-amylase enzymes , which play a crucial role in the biochemical pathway for the hydrolysis of starch into simple sugars . This suggests that the compound may interact with these enzymes, inhibiting their function and leading to changes in carbohydrate metabolism.

Biochemical Pathways

This could lead to downstream effects such as altered glucose levels and insulin secretion, potentially impacting conditions like diabetes .

Pharmacokinetics

Similar benzodioxole derivatives have been reported to have potent activities against various enzymes and bacteria , suggesting that they may have good bioavailability and effective distribution within the body.

Result of Action

Given its potential inhibitory effects on α-amylase enzymes , it may lead to reduced carbohydrate breakdown and altered glucose metabolism at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an aromatic primary amine under mild conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. These methods involve the use of recyclable heterogeneous catalysts, which allow for the continuous acylation of intermediates under controlled conditions . This approach not only improves yield but also reduces waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-15(2)22-8-16(9-23-15)6-18(7-16)14(19)17-11-3-4-12-13(5-11)21-10-20-12/h3-5H,6-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOGZGAUTXYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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